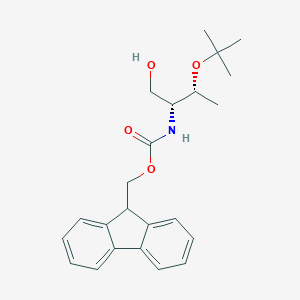

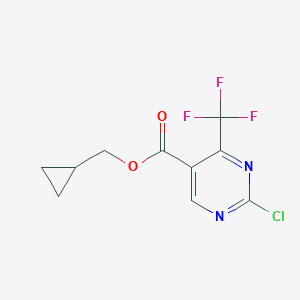

(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate is a useful research compound. Its molecular formula is C23H29NO4 and its molecular weight is 383.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

FMOC-THR(TBU)-OL, also known as (9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate or (2R,3R)-2-(Fmoc-amino)-3-tert-butoxy-1-butanol, is primarily used in the field of peptide synthesis . It serves as a building block in the synthesis of complex peptides, including chlorofusin analogues . The primary targets of this compound are the amine and hydroxyl functional groups present in the peptide chain .

Mode of Action

The compound acts as a protecting group for both the amine and the hydroxyl functions during the solid-phase synthesis of complex peptides . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, usually piperidine .

Biochemical Pathways

The use of FMOC-THR(TBU)-OL in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds. The Fmoc group’s introduction and subsequent removal allow for the sequential addition of amino acids in the peptide chain . This process is integral to solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides.

Pharmacokinetics

The compound’s stability and reactivity play crucial roles in its effectiveness in peptide synthesis .

Result of Action

The primary result of FMOC-THR(TBU)-OL’s action is the successful synthesis of complex peptides, including chlorofusin analogues . By protecting the amine and hydroxyl groups during synthesis, FMOC-THR(TBU)-OL allows for the controlled formation of peptide bonds, leading to the desired peptide sequence .

Action Environment

The efficacy and stability of FMOC-THR(TBU)-OL are influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with recommended storage below +30°C . Furthermore, the choice of solvent can significantly impact the efficiency of peptide synthesis. Recent studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) to reduce environmental impact .

生化分析

Biochemical Properties

In biochemical reactions, FMOC-THR(TBU)-OL plays a crucial role as a building block in peptide synthesis . It interacts with various enzymes and proteins involved in the synthesis process. The nature of these interactions is primarily through the formation of peptide bonds, which are covalent chemical bonds formed when the carboxyl group of one amino acid reacts with the amino group of another .

Cellular Effects

The effects of FMOC-THR(TBU)-OL on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, FMOC-THR(TBU)-OL exerts its effects through its involvement in peptide bond formation . It can bind to biomolecules such as enzymes involved in peptide synthesis, potentially influencing enzyme activity. Changes in gene expression may also occur as a result of the peptides synthesized using FMOC-THR(TBU)-OL .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of FMOC-THR(TBU)-OL may change due to factors such as the stability of the compound and its potential degradation. Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific peptides synthesized using FMOC-THR(TBU)-OL .

Metabolic Pathways

FMOC-THR(TBU)-OL is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of FMOC-THR(TBU)-OL and any effects on its activity or function would be dependent on the specific peptides that are synthesized using this compound

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R,3R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26)/t15-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVPBNDGSCZOTB-QVKFZJNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456786 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189337-28-8 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of using FMOC-THR(TBU)-OL in the synthesis of DTPA-D-Phe1-octreotide?

A1: FMOC-THR(TBU)-OL serves as the starting material and is loaded onto a 2-chlorotrityl chloride resin. [] This allows for the sequential addition of amino acids, ultimately building the peptide chain of DTPA-D-Phe1-octreotide through solid-phase peptide synthesis. The use of the FMOC protecting group on the amine and the tBu protecting group on the hydroxyl group of threonine ensures controlled and stepwise peptide chain elongation. []

Q2: How does the choice of solvent impact the loading of FMOC-THR(TBU)-OL onto the 2-chlorotrityl chloride resin?

A2: Research indicates that using a poorly polar solvent like dichloromethane during the loading of FMOC-THR(TBU)-OL onto the resin significantly improves the substitution degree. [] This suggests that the choice of solvent directly influences the interaction between FMOC-THR(TBU)-OL and the resin, ultimately affecting the efficiency of the initial coupling step in peptide synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)

![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)

![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)

![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)

![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)

![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)